

minimizing interference in L-Lactic acid detection from biological samples

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Compound of Interest

Compound Name: *L-Lactic Acid*

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Technical Support Center: L-Lactic Acid Detection

Welcome to the Technical support center for **L-Lactic acid** detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interference and troubleshooting common issues encountered during the experimental measurement of **L-Lactic acid** from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in **L-lactic acid** assays?

A1: Interference in **L-lactic acid** assays can stem from various endogenous and exogenous substances present in biological samples. The type and extent of interference often depend on the assay methodology (e.g., enzymatic, electrochemical). Common interferents include:

- Endogenous Compounds: Pyruvate, lactate dehydrogenase (LDH), ascorbic acid (Vitamin C), uric acid, and glucose are common endogenous interferents.[1][2][3]
- Exogenous Compounds: Certain drugs and their metabolites, such as acetaminophen and ethylene glycol metabolites (glycolate and glyoxylic acid), can interfere with lactate measurements.[4]

- Sample-Related Factors: Hemolysis, the breakdown of red blood cells, can release intracellular components like LDH and lactate, leading to falsely elevated readings.[\[5\]](#)[\[6\]](#) Lipemia (high concentration of lipids) and high levels of bilirubin can also cause interference.[\[6\]](#)

Q2: How does pyruvate interfere with **L-lactic acid** measurement, and how can it be minimized?

A2: Pyruvate is a structurally similar molecule to lactate and is the product of the lactate dehydrogenase (LDH) reaction in the direction of lactate oxidation. In LDH-based assays that measure the conversion of lactate to pyruvate, an excess of pyruvate in the sample can cause substrate inhibition of the LDH enzyme, leading to an underestimation of lactate levels.[\[7\]](#) High concentrations of pyruvate in plasma can range from 30 to 260 μM .[\[7\]](#) To minimize this, some methods include pyruvate oxidase in the reagent mixture to remove pyruvate from the sample.

Q3: What is the impact of sample handling and storage on lactate measurement accuracy?

A3: Proper sample handling and storage are critical for accurate **L-lactic acid** measurements. Glycolysis, the metabolic pathway that produces lactate, can continue in blood samples after collection, leading to artificially elevated lactate levels.[\[1\]](#) To prevent this, it is recommended to:

- Use blood collection tubes containing a glycolytic inhibitor, such as sodium fluoride, along with an anticoagulant like potassium oxalate or EDTA.[\[1\]](#)
- Process blood samples as quickly as possible, ideally within 15 minutes of collection.[\[1\]](#)
- If immediate processing is not possible, transport and store the samples on ice or at 4°C to slow down glycolysis.[\[1\]](#)

Q4: Why is deproteinization of samples sometimes necessary?

A4: Deproteinization is the process of removing proteins from a biological sample. For **L-lactic acid** assays, this is often a crucial step to eliminate interference from enzymes present in the sample, particularly endogenous lactate dehydrogenase (LDH).[\[8\]](#) LDH can degrade lactate, leading to inaccurate measurements.[\[8\]](#) Methods like ultrafiltration with a 10 kDa molecular weight cut-off (MWCO) spin filter or precipitation with acids like trichloroacetic acid (TCA) or perchloric acid (PCA) are commonly used.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Troubleshooting Guides

Issue 1: High Background Signal in Colorimetric/Fluorometric Assays

Possible Cause	Recommended Solution
Contamination of Reagents	Ensure all reagents are prepared with high-purity water and are not contaminated. Prepare fresh reagents if contamination is suspected. [11]
Endogenous NADH or NADPH	Samples from cell or tissue extracts can contain NADH or NADPH, which generate a background signal. To correct for this, run a parallel sample without the Lactate Enzyme Mix and subtract the background reading from the sample reading. [11]
High LDH Content in Serum-Containing Media	Complete cell culture medium containing fetal bovine serum (FBS) can have high levels of LDH. It is recommended to deproteinize these samples before the assay. [8]
Incorrect Assay Wavelength	Verify that the microplate reader is set to the correct wavelength as specified in the assay protocol (e.g., 450 nm or 570 nm). [8] [11]
Inappropriate Plate Type	For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence. For colorimetric assays, clear plates are recommended. [8]

Issue 2: No or Very Low Lactate Signal

Possible Cause	Recommended Solution
Degradation of Lactate	If samples containing endogenous LDH were not properly stored (at -80°C) or deproteinized, the lactate may have been degraded. [8]
Inactive Enzyme	The lactate oxidase or lactate dehydrogenase in the assay kit may have lost activity due to improper storage or repeated freeze-thaw cycles. Ensure enzymes are stored correctly and thaw on ice before use. [12]
Incorrect Reagent Preparation	Double-check the reconstitution and dilution steps for all assay components as per the manufacturer's protocol.
Low Lactate Concentration in Sample	The lactate concentration in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay format (e.g., fluorometric instead of colorimetric).
pH Imbalance	The pH of the final reaction mixture may be outside the optimal range for the enzyme. Ensure that the sample buffer does not significantly alter the pH of the assay buffer. [13]

Quantitative Data on Interfering Substances

The following table summarizes the effects of common interfering substances on **L-lactic acid** assays. The extent of interference is often dependent on the specific assay methodology and the concentration of both lactate and the interferent.

Interferent	Affected Assay Type	Concentration of Interferent	Extent of Interference
Ascorbic Acid	Electrochemical (Lactate Oxidase-based)	Physiologically relevant concentrations (e.g., 0.1 mM)	Can be oxidized at the electrode, leading to a false positive signal. [4]
Uric Acid	Electrochemical (Lactate Oxidase-based)	Physiologically relevant concentrations	Can be oxidized at the electrode, causing a false positive signal. [4]
Glucose	Lactate Dehydrogenase (LDH)-based	High physiological concentrations	Can interfere with assays that rely on NADH detection, as glucose metabolism also involves NADH. [2] [3]
Pyruvate	Lactate Dehydrogenase (LDH)-based	> 0.5 mM	Can cause substrate inhibition of LDH, leading to underestimation of lactate. [7]
Hemolysis (Hemoglobin)	Spectrophotometric (LDH-based)	> 0.5 g/L Hemoglobin	Release of intracellular LDH leads to falsely elevated results. [6]
Glycolic Acid	Lactate Oxidase-based	≥ 0.12 mM	Can cause a significant positive bias ($\geq 20\%$) in lactate readings. [14]
Glyoxylic Acid	Lactate Oxidase-based	12.5 mmol/L	Falsely elevates L-lactate results. [4]

Experimental Protocols

Protocol 1: Deproteinization of Plasma/Serum Samples using Trichloroacetic Acid (TCA)

This protocol is for the removal of proteins from plasma or serum samples prior to **L-lactic acid** measurement.

Materials:

- Plasma or serum sample
- Ice-cold Trichloroacetic Acid (TCA) solution (e.g., 10% w/v)
- Ice-cold Neutralization Solution (e.g., 1 M potassium phosphate, dibasic)
- Microcentrifuge tubes
- Microcentrifuge
- Pipettes and tips

Procedure:

- Pipette 150 μL of the plasma or serum sample into a microcentrifuge tube.
- Add 15 μL of ice-cold TCA solution to the sample.
- Vortex briefly to ensure thorough mixing.
- Incubate the tube on ice for 15 minutes to allow for protein precipitation.
- Centrifuge the sample at 12,000 $\times g$ for 5 minutes at 4°C.
- Carefully transfer the supernatant, which contains the deproteinized sample, to a new, clean microcentrifuge tube.
- To neutralize the excess TCA, add 10 μL of cold Neutralization Solution to the collected supernatant.

- Mix well. You may observe some gas (CO₂) evolution, so vent the tube.
- Place the neutralized sample on ice for 5 minutes.
- The sample is now ready for use in the **L-lactic acid** assay.

Note: The addition of TCA and Neutralization Buffer results in a slight dilution of the sample, which should be accounted for in the final concentration calculation.[\[10\]](#)

Protocol 2: L-Lactic Acid Assay in Cell Culture Supernatant (Colorimetric)

This protocol provides a general procedure for measuring **L-lactic acid** in cell culture supernatant using a colorimetric assay kit. Always refer to the specific manufacturer's instructions for your kit.

Materials:

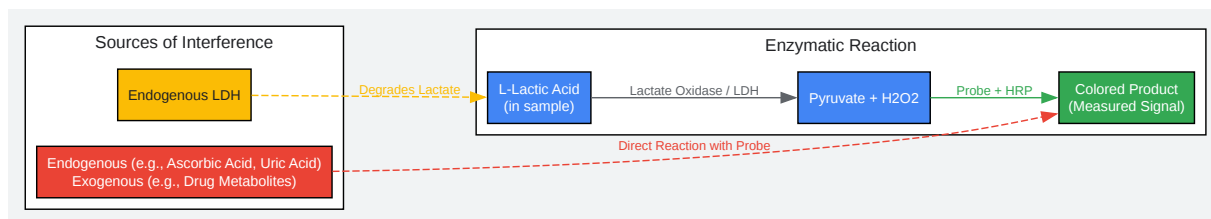
- Cell culture supernatant samples
- **L-Lactic Acid** Assay Kit (containing Assay Buffer, Lactate Enzyme Mix, Substrate Mix, and Lactate Standard)
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm or 570 nm)
- Pipettes and tips

Procedure:

- Sample Preparation:
 - Collect cell culture supernatant.
 - If the medium contains serum, it is recommended to deproteinize the samples (see Protocol 1 or use a 10 kDa MWCO spin filter).[\[8\]](#)

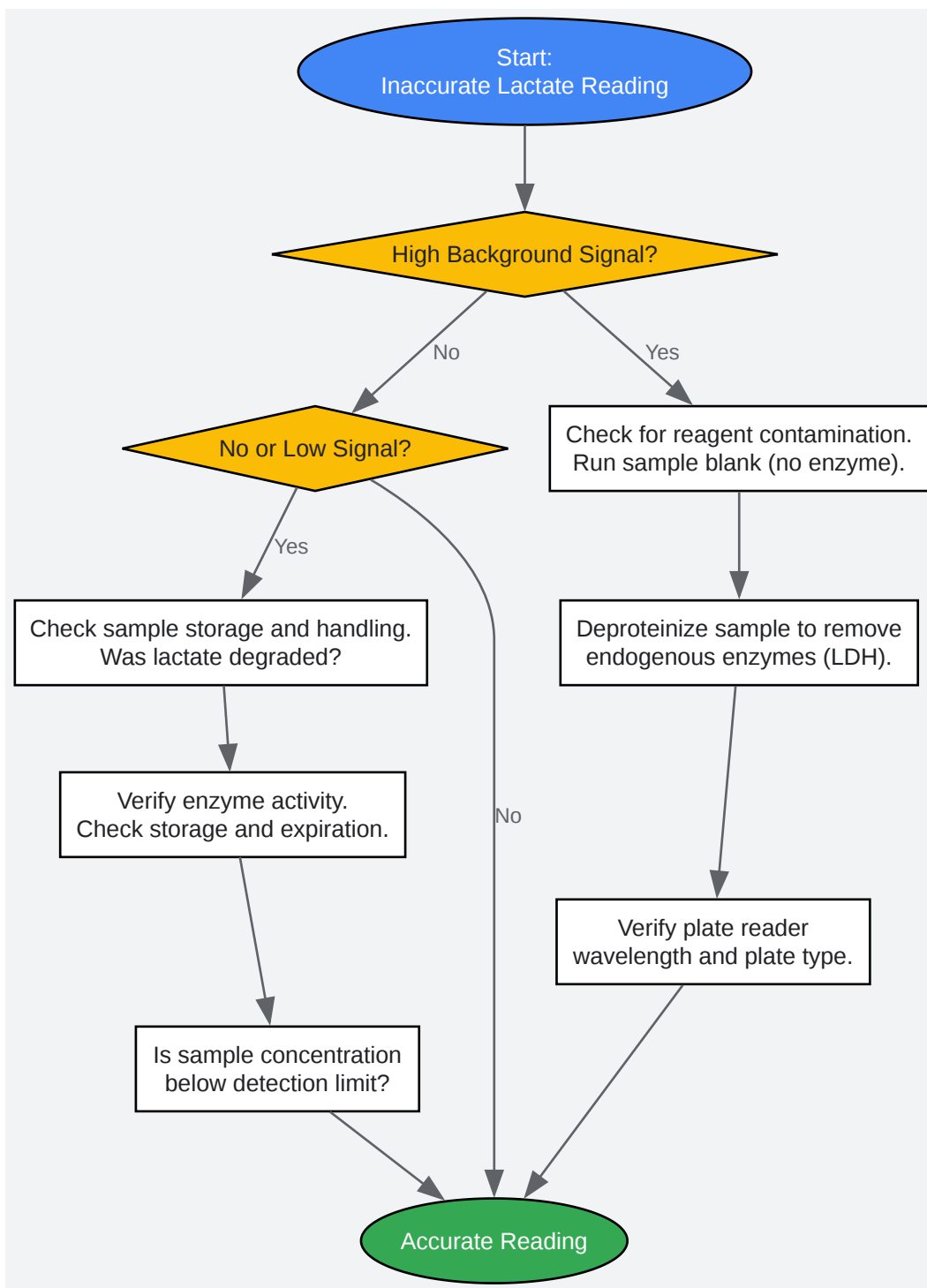
- If not deproteinizing, use the same culture medium without cells as a background control.
- Standard Curve Preparation:
 - Prepare a series of lactate standards by diluting the provided stock solution in the assay buffer according to the kit's instructions. A typical range might be from 0 to 10 nmol/well. [\[11\]](#)
- Assay Reaction:
 - Add 50 μ L of each standard and sample into separate wells of the 96-well plate.
 - Prepare a Master Reaction Mix by combining the Assay Buffer, Lactate Enzyme Mix, and Substrate Mix as per the kit's protocol.
 - Add 50 μ L of the Master Reaction Mix to each well containing the standards and samples.
 - Mix gently by tapping the plate.
- Incubation:
 - Incubate the plate at room temperature for 30 minutes, protected from light. [\[11\]](#)
- Measurement:
 - Measure the absorbance of each well at the specified wavelength using a microplate reader.
- Calculation:
 - Subtract the absorbance of the blank (0 lactate standard) from all other readings.
 - Plot the standard curve of absorbance versus lactate concentration.
 - Determine the lactate concentration in your samples from the standard curve. Remember to account for any dilution factors.

Visualizations



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Enzymatic detection of **L-Lactic Acid** and common interference points.



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A decision tree for troubleshooting common issues in lactate assays.

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